molecular formula C22H23N3O5S2 B2769259 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941870-56-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2769259
CAS RN: 941870-56-0
M. Wt: 473.56
InChI Key: FLAYIPBCNFMBOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Research on analogs of benzothiazole derivatives, such as the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, has demonstrated promising antibacterial activity. These compounds showed significant effectiveness against bacteria like Staphylococcus aureus and Bacillus subtilis without being cytotoxic to mammalian cells. This suggests that compounds within this chemical family, including the one , could have potential as novel antibacterial agents with specific applications in combating bacterial infections while minimizing harm to host cells (Palkar et al., 2017).

Anticancer Activity

Compounds incorporating benzothiazole and furan units have been explored for their anticancer properties. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives revealed promising anticancer activity against various cancer cell lines, including melanoma and leukemia. These findings indicate a potential role for structurally related compounds in cancer research, focusing on the development of new therapeutic agents (Tiwari et al., 2017).

Antifungal and Nematicidal Activity

The synthesis and biological evaluation of benzofuran derivatives for antifungal and nematicidal activity represent another research avenue. These compounds have shown efficacy in inhibiting the growth of specific fungi and nematodes, suggesting that similar structures could be effective in agricultural applications to protect crops from pests and diseases (Reddy et al., 2010).

Organic Synthesis and Chemical Transformations

The exploration of tetrahydrobenzofuran derivatives through synthetic chemistry highlights the interest in this class of compounds for their potential in creating novel organic materials. These studies focus on understanding the chemical reactivity and transformation pathways of these compounds, which could inform the development of new synthetic routes or materials with specific physical or chemical properties (Lévai et al., 2002).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-22(2)11-17-19(18(26)12-22)31-21(23-17)24-20(27)14-6-8-16(9-7-14)32(28,29)25(3)13-15-5-4-10-30-15/h4-10H,11-13H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAYIPBCNFMBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.